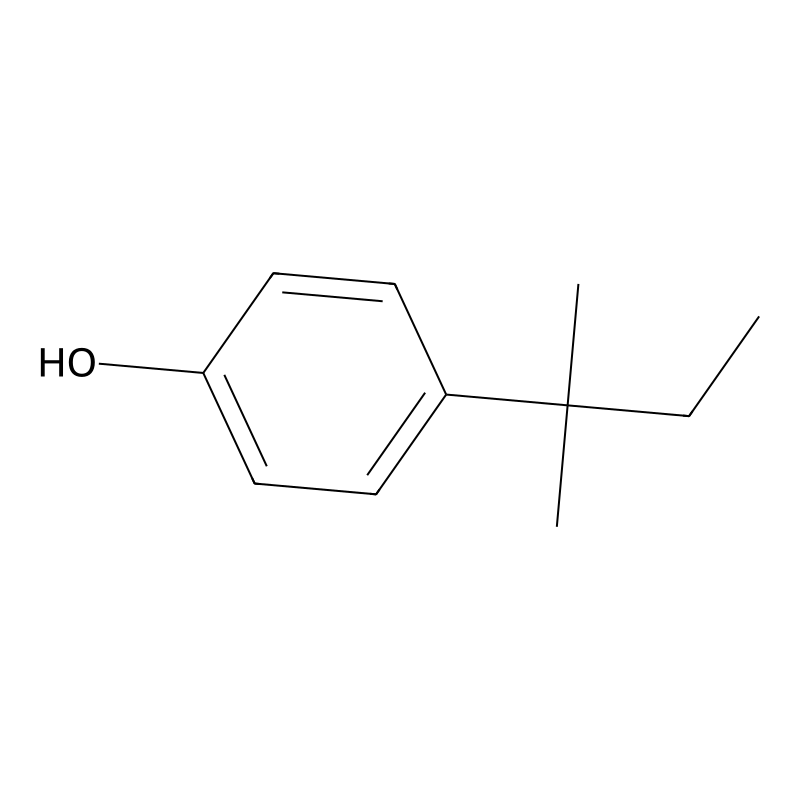

4-tert-Amylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in alcohol, ether, benzene, chloroform.

In water, 1.68X10+2 m/L at 25 °C

Synonyms

Canonical SMILES

Scientific Research Applications

Environmental Fate and Effects Research:

4-tert-Amylphenol is an endocrine-disrupting chemical (EDC) and has been studied for its potential effects on aquatic organisms. Researchers have investigated its presence in the environment, its persistence, and its impact on various species. For example, a study published in the journal Aquatic Toxicology examined the effects of 4-tert-Amylphenol on the reproduction of fathead minnows [].

Material Science Research:

4-tert-Amylphenol is a component of some polymers and resins. Researchers have studied its properties and potential applications in various materials science fields. For instance, a study published in the Journal of Applied Polymer Science explored the use of 4-tert-Amylphenol as a flame retardant in epoxy resins [].

4-tert-Amylphenol is an organic compound classified as an alkylphenol, with the chemical formula and a CAS number of 80-46-6. This compound appears as a white to pale yellow solid, typically in the form of briquettes or flakes. It has a melting point of approximately 88-89 °C and a boiling point of 255 °C, with a density of 0.96 g/cm³. Notably, it is insoluble in water, with a solubility of about 37 mg/L at 20 °C, and exhibits a flash point of 111 °C, indicating its flammable nature .

Limited research is available on the specific mechanism of action of 4-tert-Amylphenol. However, due to its structural similarity to estrogen, it was previously investigated for its potential to bind to estrogen receptors and mimic estrogenic effects []. However, further research is needed to confirm this mechanism.

4-tert-Amylphenol is classified as a harmful and toxic substance. Here are some safety concerns:

- Toxicity: Harmful if swallowed or inhaled and causes severe skin burns and eye damage []. It is also suspected of damaging fertility or the unborn child and causing organ damage [].

- Aquatic toxicity: It is toxic to aquatic life and can have long-lasting effects on aquatic ecosystems [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling this compound.

- Handle in a well-ventilated area and avoid contact with skin, eyes, and clothing.

- Properly dispose of waste according to local regulations.

- Acid-Base Reactions: When reacted with bases, it generates heat and may initiate polymerization.

- Sulfonation: The compound can be sulfonated readily using concentrated sulfuric acid, producing heat during the reaction.

- Nitration: It reacts rapidly with nitric acid, which can lead to explosive outcomes when heated.

- Oxidation: The compound can react with strong oxidizing agents, generating hazardous byproducts .

4-tert-Amylphenol has been studied for its biological activity, particularly as an estrogen receptor ligand. This suggests potential applications in endocrine disruption studies. Additionally, it is recognized for its toxicity; it can be absorbed through the skin and is harmful if ingested. The compound has been classified as moderately toxic, with hazardous fumes released upon decomposition .

The synthesis of 4-tert-Amylphenol primarily involves the alkylation of phenol using isoamylene under acidic conditions. Isoamylene is derived from the dehydration of corresponding alcohols or through backcracking processes. The purification process typically includes fractional distillation and recrystallization from solvents such as ether .

4-tert-Amylphenol finds various applications across different industries:

- Manufacture of Resins: It is used to produce oil-soluble resins.

- Biocides: The compound serves as an intermediate for organic mercury germicides and pesticides.

- Demulsifiers: Employed in oil fields to separate water from oil.

- Fragrances: Used in the production of aromatic compounds .

Studies on 4-tert-Amylphenol have highlighted its interactions with biological systems and other chemicals. The compound's role as an estrogen receptor ligand indicates potential endocrine-disrupting properties. Moreover, its reactivity profile suggests significant interactions with strong acids and bases, leading to various byproducts that could pose environmental and health risks .

Several compounds share structural similarities with 4-tert-Amylphenol. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |

|---|---|---|---|---|---|

| 4-tert-Butylphenol | 98-54-4 | C10H14O | 99.2 | 238 | Used in surface coatings |

| 4-tert-Pentylphenol | 80-46-6 | C11H16O | 94.7 | 255 | Lower acute oral toxicity than others |

| Phenol | 108-95-2 | C6H6O | 40.5 | 182 | Basic structure for many derivatives |

| 4-tert-Octylphenol | 140-66-5 | C14H22O | Not specified | Not specified | Higher molecular weight |

4-tert-Amylphenol stands out due to its specific alkyl chain length and unique reactivity profile compared to these similar compounds. Its applications in resin manufacturing and biocides further differentiate it from others in this category .

4-tert-Amylphenol (CAS No. 80-46-6), also known as p-tert-pentylphenol, is an organic compound belonging to the alkylphenol family. Its chemical structure features a phenol ring with a tertiary amyl (pentyl) group at the para position. With the systematic IUPAC name 4-(2-Methylbutan-2-yl)phenol, this compound has garnered attention in both industrial applications and environmental research due to its distinctive properties and potential impacts. The compound's structure consists of a hydroxyl group attached to a benzene ring, with a five-carbon branched alkyl chain at the para position, giving it unique chemical and physical characteristics that contribute to its various applications.

Significance and Applications in Industry and Environmental Contexts

4-tert-Amylphenol has established itself as an important industrial chemical with applications spanning multiple sectors. It serves as a critical monomer for phenolic resins used in demulsifiers for oil and gas applications, and as an intermediate for biocides and fragrances. Despite its industrial utility, 4-tert-Amylphenol has raised environmental concerns due to its toxicity to aquatic organisms and potential for endocrine disruption. Understanding these dual aspects—industrial value and environmental considerations—is essential for responsible use and management of this chemical.

Structural Characteristics of 4-tert-Amylphenol

4-tert-Amylphenol is an alkylphenolic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24-164.25 grams per mole [1] [2] [3]. The compound is systematically named 4-(2-methylbutan-2-yl)phenol according to IUPAC nomenclature, reflecting its structural composition of a phenolic ring substituted at the para position with a tertiary amyl group [3] [6]. The Chemical Abstracts Service has assigned this compound the registry number 80-46-6, which serves as its unique identifier in chemical databases [2] [4].

The structural framework of 4-tert-Amylphenol consists of a benzene ring bearing a hydroxyl group and a branched alkyl substituent [1] [11]. The tertiary amyl group, also known as tert-pentyl or 1,1-dimethylpropyl, is attached to the carbon atom at position 4 of the phenolic ring, creating a para-substituted phenol [15] [17]. This alkyl group contains five carbon atoms arranged in a branched configuration, with the central carbon atom bearing two methyl groups and one ethyl group [2] [23]. The molecular structure can be represented by the canonical SMILES notation: CCC(C)(C)C1=CC=C(C=C1)O [3] [6].

The compound exhibits specific stereochemical characteristics due to the quaternary carbon center in the tertiary amyl group [18]. Unlike linear alkyl chains, the tertiary branching creates a compact, sterically hindered substituent that significantly influences the compound's physical and chemical properties [12] [18]. The International Chemical Identifier (InChI) for 4-tert-Amylphenol is InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3, with the corresponding InChI Key being NRZWYNLTFLDQQX-UHFFFAOYSA-N [2] [3].

Table 1: Physical and Chemical Properties of 4-tert-Amylphenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O | Multiple sources [1] [2] |

| Molecular Weight | 164.24-164.25 g/mol | Multiple sources [2] [3] |

| CAS Number | 80-46-6 | PubChem/Sigma-Aldrich [2] [4] |

| Melting Point | 88-89°C (lit.) / 94-97°C | Sigma-Aldrich/TCI [2] [15] |

| Boiling Point | 255°C (lit.) / 262°C | Sigma-Aldrich/ChemSrc [2] [5] |

| Density | 0.96 g/cm³ | ChemicalBook [4] |

| Flash Point | 111°C | ChemicalBook [4] |

| Solubility in Water | 37 mg/L (20°C) | ChemicalBook [4] |

| Appearance | White to pale yellow crystalline powder/flakes | Multiple sources [2] [7] |

| pKa | 10.24±0.26 (predicted) | ChemicalBook [4] |

| LogP | 3.6-3.9 | ChemSrc/PlantaeDB [5] [11] |

The molecular geometry of 4-tert-Amylphenol features a planar aromatic ring system with the hydroxyl group exhibiting partial double-bond character due to resonance with the benzene ring [34]. The tertiary amyl substituent extends away from the aromatic plane, creating a three-dimensional molecular structure that influences intermolecular interactions and physical properties [11] . The compound's topological polar surface area is 20.20 Ų, indicating limited polar surface exposure, which correlates with its poor water solubility [11].

Table 2: Structural Identifiers of 4-tert-Amylphenol

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-(2-methylbutan-2-yl)phenol [3] |

| SMILES | CCC(C)(C)C1=CC=C(C=C1)O [3] [6] |

| InChI | InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3 [2] [3] |

| InChI Key | NRZWYNLTFLDQQX-UHFFFAOYSA-N [2] [3] |

| MDL Number | MFCD00002369 [2] [6] |

Comparison with Related Alkylphenols and Phenolic Compounds

4-tert-Amylphenol belongs to the family of alkylphenols, which are organic compounds obtained by the alkylation of phenols [8]. Within this chemical class, alkylphenols are distinguished by the length, branching pattern, and position of their alkyl substituents on the phenolic ring [8] [9]. The alkylphenol family includes commercially important compounds such as propylphenol, butylphenol, octylphenol, nonylphenol, and dodecylphenol, each serving specific industrial applications [8] [10].

Structural comparison reveals that 4-tert-Amylphenol occupies an intermediate position within the alkylphenol series based on alkyl chain length [42] [43]. The compound contains five carbon atoms in its alkyl substituent, placing it between 4-tert-butylphenol (four carbons) and longer-chain alkylphenols such as 4-tert-octylphenol (eight carbons) [18] [42]. This intermediate chain length influences both the compound's physical properties and biological activity patterns [12] [45].

The tertiary branching pattern of 4-tert-Amylphenol distinguishes it from linear alkylphenols with equivalent carbon content [12] [18]. Research has demonstrated that the position and branching of alkyl groups significantly affect estrogenic activity, with tertiary branching generally producing greater activity than secondary or normal branching patterns [12] [42]. Optimal estrogenic activity requires a single tertiary branched alkyl group composed of between 6 and 8 carbons located at the para position on an otherwise unhindered phenol ring [12].

When compared to 4-tert-butylphenol, the closest structural analog, 4-tert-Amylphenol differs by one additional carbon atom in the alkyl chain [18]. This structural difference results in increased hydrophobicity and altered biological activity profiles [18] [42]. Environmental risk assessment reports indicate that 4-tert-pentylphenol (another name for 4-tert-Amylphenol) shows different environmental fate and toxicity characteristics compared to its shorter-chain analog [18] [43].

The phenolic hydroxyl group in 4-tert-Amylphenol exhibits characteristic acidic properties typical of phenolic compounds [34] [35]. The compound's predicted pKa value of 10.24±0.26 places it within the typical range for substituted phenols, which generally exhibit pKa values between 10 and 12 [4] [34]. The electron-donating nature of the alkyl substituent slightly decreases the acidity compared to unsubstituted phenol, as alkyl groups exhibit positive inductive effects that increase electron density on the oxygen atom [35].

Compared to other phenolic compounds, 4-tert-Amylphenol demonstrates enhanced lipophilicity due to its substantial alkyl substituent [11]. The compound's LogP values ranging from 3.6 to 3.9 indicate significant hydrophobic character, contrasting with simpler phenolic compounds that typically show lower LogP values [5] [11]. This increased lipophilicity influences the compound's environmental behavior, bioaccumulation potential, and membrane permeability characteristics [11] [18].

Isomeric and Substituent Variations

The structural framework of 4-tert-Amylphenol permits several isomeric variations based on the position of substituents on the aromatic ring and the configuration of the alkyl group [18] [19]. Positional isomers include 2-tert-amylphenol (ortho-substituted) and 3-tert-amylphenol (meta-substituted), which differ in the location of the tertiary amyl group relative to the phenolic hydroxyl group [18] [29]. These positional variations significantly influence the compounds' physical properties, chemical reactivity, and biological activity profiles [28] [29].

In electrophilic aromatic substitution reactions, the hydroxyl group of phenolic compounds acts as an ortho-para director due to its electron-donating resonance effects [28] [30]. This directing influence explains why para-substituted alkylphenols like 4-tert-Amylphenol are commonly encountered, as the hydroxyl group favors substitution at the ortho and para positions over the meta position [31] [33]. The preference for para substitution in industrial synthesis often relates to reduced steric hindrance compared to ortho substitution [28] [31].

Research on structure-activity relationships has demonstrated that the position of alkyl substituents critically affects biological activity [12] [45]. Studies indicate that para substitution generally produces higher estrogenic activity than meta or ortho substitution patterns [12] [42]. The optimal positioning appears to be para > meta > ortho for estrogenic activity, making 4-tert-Amylphenol potentially more biologically active than its positional isomers [12].

Unlike some longer-chain alkylphenols such as nonylphenol, 4-tert-Amylphenol exhibits limited variation in the branching pattern of its alkyl chain [18]. The tertiary amyl group has a fixed structure with the quaternary carbon center bearing two methyl groups and one ethyl group, resulting in no additional branching isomers [18] [23]. This structural specificity contrasts with commercial nonylphenol preparations, which typically contain multiple isomers with different branching patterns [10] [14].

Table 3: Synonyms and Alternative Names for 4-tert-Amylphenol

| Synonym/Alternative Name | Type |

|---|---|

| 4-tert-Pentylphenol | Common chemical name [6] [15] |

| p-tert-Amylphenol | Para-substituted designation [6] [17] |

| p-tert-Pentylphenol | Para-substituted designation [6] [17] |

| 4-(1,1-Dimethylpropyl)phenol | Systematic name [7] [25] |

| Pentaphen | Trade name [4] [11] |

| Amilphenol | Variant spelling [4] [11] |

| Amilfenol | Variant spelling [4] [11] |

| 4-t-Amylphenol | Abbreviated form [6] [17] |

| tert-Amylphenol | Abbreviated form [6] [17] |

The alkyl group classification follows established nomenclature for branched hydrocarbon substituents [23]. The term "tert-amyl" or "tertiary amyl" refers to the 2-methylbutan-2-yl group, where the central carbon atom is bonded to three other carbon atoms, creating a quaternary carbon center [23]. This tertiary classification distinguishes the compound from primary or secondary amylphenol isomers, where the point of attachment to the aromatic ring occurs through primary or secondary carbon atoms, respectively [23] [32].

Substitution effects on the aromatic ring influence the electronic properties and reactivity of 4-tert-Amylphenol [24] [27]. The tertiary amyl group acts as an electron-donating substituent through inductive effects, increasing electron density on the aromatic ring and enhancing its nucleophilic character [31] [35]. This electronic influence affects the compound's susceptibility to electrophilic aromatic substitution reactions and its interactions with biological receptors [30] [45].

The commercial synthesis of 4-tert-amylphenol relies primarily on the Friedel-Crafts alkylation of phenol using isoamylene as the alkylating agent. This electrophilic aromatic substitution reaction represents the most economically viable pathway for large-scale production [1] [2] [3].

Primary Synthetic Route

The predominant industrial method involves the alkylation of phenol with isoamylene, which is a mixture of 2-methyl-1-butene and 2-methyl-2-butene [2] [3]. This reaction proceeds through the formation of a tertiary carbocation intermediate that attacks the aromatic ring at the para position relative to the hydroxyl group [1] [4]. The reaction is typically conducted under the following conditions:

- Temperature range: 30-120°C, with optimal conditions around 80-100°C

- Pressure: 1-10 kg/cm², depending on the specific process configuration

- Reaction time: 1-7 hours for batch processes

- Catalyst loading: 2-15% by weight of the reaction mixture

The reaction mechanism follows the classical Friedel-Crafts pathway, where the Lewis acid catalyst activates the alkyl halide or alkene to generate an electrophilic species. In the case of isoamylene alkylation, the acid catalyst protonates the double bond, forming a tertiary carbocation that subsequently attacks the electron-rich aromatic ring [5] [6].

Alternative Synthetic Pathways

Tert-amyl alcohol route: An alternative approach utilizes tert-amyl alcohol as the alkylating agent in the presence of superacidic catalysts [7]. This method operates at higher temperatures (100-150°C) but offers improved selectivity control and reduced formation of oligomerized by-products. The reaction achieves yields of 60-80% with enhanced product quality.

Nickel-catalyzed synthesis: Recent research has demonstrated a novel synthetic route employing nickel phosphine complexes, specifically Ni(PMe₃)₄H₂N, for the synthesis through allyl ether intermediates [1]. This method operates under remarkably mild conditions at room temperature and achieves exceptional yields of 93%. However, this approach remains at the research stage due to catalyst cost considerations.

Process Chemistry and Selectivity

The selectivity of 4-tert-amylphenol formation is influenced by several factors including catalyst type, reaction temperature, and reactant ratios. The para-selectivity is generally favored due to the activating effect of the hydroxyl group and steric considerations [8] [9]. However, competing reactions lead to the formation of ortho-substituted products and dialkylated species, which must be minimized through careful process optimization.

Catalytic and Process Engineering Approaches

Solid Acid Catalysts

Silica-alumina systems: These represent the most widely used industrial catalysts for 4-tert-amylphenol production [4] [5]. The silica-alumina catalysts offer several advantages including high activity, good thermal stability, and acceptable selectivity. The optimal silica content ranges from 1.5% to 70%, with varying effects on product distribution [9].

Ion exchange resins: Acidic sulfonic acid-type ion exchange resins, particularly Amberlyst 15 and Nafion NR50, demonstrate excellent performance in phenol alkylation reactions [8] [10]. These catalysts provide good ortho/para selectivity control and excellent reusability, making them attractive for continuous processes. The resins operate effectively at moderate temperatures (60-120°C) and show minimal deactivation over extended periods.

Clay catalysts: Activated clays such as Filtrol 24 and Tonsil A/C have been employed as environmentally benign alternatives to traditional Lewis acid catalysts [8]. While these materials show moderate activity levels, they offer advantages in terms of catalyst recovery and reduced waste generation.

Advanced Catalyst Systems

Zeolite catalysts: Various zeolite frameworks including BEA, MOR, and ZSM-5 have been investigated for phenol alkylation reactions [11] [12]. The shape-selective properties of zeolites enable control over product distribution, with larger pore zeolites (BEA, FAU) showing higher activity than smaller pore materials (MFI, MOR) [11]. However, their industrial application remains limited due to relatively lower activity compared to conventional catalysts.

Supported metal catalysts: Silica-supported aluminum phenolate catalysts have shown exceptional selectivity for ortho-alkylation, achieving high yields under optimized conditions [13]. These catalysts demonstrate excellent ortho-selectivity through specific surface interactions, though their commercial viability requires further development to address cost and stability concerns.

Process Engineering Optimization

Reactor design considerations: Industrial 4-tert-amylphenol production typically employs continuous stirred tank reactors (CSTR) or fixed-bed reactors, depending on the catalyst system used. The exothermic nature of the alkylation reaction (ΔH = -45 to -60 kJ/mol) requires careful temperature control to prevent hot spots and catalyst deactivation.

Heat management: The reaction heat must be efficiently removed to maintain optimal temperature profiles. Industrial processes typically employ external cooling systems or operate in temperature-programmed modes to balance conversion rates with selectivity requirements.

Industrial Scale Manufacturing Practices and Production Volume Trends

Global Production Capacity and Market Dynamics

The global 4-tert-amylphenol market demonstrates robust growth trajectories, with market valuations ranging from USD 120 million to USD 814 million in 2024, depending on the scope of market analysis [14] [15] [16]. Projections indicate substantial expansion, with the market expected to reach USD 250 million to USD 1,179 million by 2031-2033, representing compound annual growth rates (CAGR) of 5.3% to 9.2% [15] [16] [17].

Regional Production Distribution

Asia-Pacific dominance: The Asia-Pacific region accounts for the largest market share at 46.8% of global production, driven by extensive manufacturing activities in China, India, Japan, and South Korea [18] [19]. This region benefits from abundant raw material availability, established chemical infrastructure, and growing demand from downstream industries.

North American production: North America represents a significant production hub, with major facilities operated by SI Group and other leading manufacturers [14]. The region benefits from advanced process technologies and strong demand from the automotive and coatings industries.

European manufacturing: European production is centered around facilities operated by Sasol Germany GmbH (formerly Hüls AG) and other specialty chemical manufacturers [3]. The region emphasizes high-quality products for specialty applications and maintains stringent environmental standards.

Major Industrial Producers

SI Group: Founded in 1906 and headquartered in Schenectady, New York, SI Group operates in over 90 countries with more than 30 manufacturing plants [14]. The company represents one of the leading global producers of 4-tert-amylphenol and related alkylphenol intermediates.

Sasol Limited: This integrated energy and chemical company, founded in South Africa in 1950, operates extensive production facilities for 4-tert-amylphenol [14]. Sasol's global operations span over 30 countries, with significant production capacity for specialty phenolic compounds.

Lanxess: A major German specialty chemicals company that maintains substantial production capacity for 4-tert-amylphenol and related derivatives [20]. The company focuses on high-performance applications and maintains strict quality standards.

Production Volume Trends

Industrial production of 4-tert-amylphenol has experienced steady growth, driven by increasing demand from several key sectors:

Phenolic resin applications: The largest consumption segment involves phenolic resin production for paints, coatings, varnishes, and printing ink resins [18] [21]. This application accounts for approximately 40-50% of total global consumption.

Antioxidant intermediates: Growing demand for antioxidants in various industries, including food and beverage, cosmetics, and pharmaceuticals, drives significant consumption [14]. This segment represents approximately 25-30% of market demand.

Demulsifier applications: The oil and gas industry utilizes 4-tert-amylphenol in the production of ethoxylated novolaks for oil field demulsifiers [3] [21]. However, high costs have led to some reformulation with alternative materials.

Manufacturing Process Economics

Production costs: The economics of 4-tert-amylphenol production are significantly influenced by raw material costs, particularly isoamylene availability and pricing [3]. The high cost of starting materials has prompted ongoing research into alternative synthesis routes and process optimization.

Energy requirements: Industrial processes typically require 8-12 MJ/kg of product, with energy costs representing a significant component of total production expenses. Process intensification and heat integration strategies are employed to minimize energy consumption.

Catalyst costs: Catalyst expenses vary significantly depending on the system employed, ranging from relatively low costs for silica-alumina systems to higher expenses for specialty ion exchange resins or advanced zeolite catalysts.

Impurities and By-products in Synthesis

Primary Impurities and Formation Mechanisms

Ortho-substituted products: The formation of o-tert-amylphenol represents a major impurity, typically constituting 5-15% of the product mixture [2] [5]. This isomer forms through competitive electrophilic substitution at the ortho position, facilitated by the activating effect of the phenolic hydroxyl group. The separation of ortho and para isomers presents significant challenges due to similar boiling points and requires careful distillation optimization.

Dialkylated products: Sequential alkylation reactions lead to the formation of 2,4-di-tert-amylphenol and 2,6-di-tert-amylphenol [2] [22]. The 2,4-isomer typically predominates (10-25% content) due to the combined activating effects of the hydroxyl group and the first alkyl substituent. The 2,6-isomer forms in smaller quantities (2-8%) due to steric hindrance between the substituents.

Oligomerized alkenes: Side reactions involving isoamylene oligomerization produce high-boiling hydrocarbon by-products [9]. These compounds typically represent 3-10% of the reaction mixture and form through acid-catalyzed alkene polymerization reactions competing with the desired aromatic alkylation.

By-product Formation Pathways

Phenyl ether formation: Etherification reactions between phenol and alkylated products generate phenyl ethers as minor by-products (1-5% content) [9]. These compounds form through nucleophilic attack of phenol on carbocationic intermediates and contribute to overall yield losses.

Thermal decomposition products: High-temperature processing can lead to the formation of high-boiling tar compounds (2-7% content) through thermal decomposition and polymerization reactions [23]. These materials typically require vacuum distillation for removal and represent both yield losses and potential catalyst poisoning agents.

Purification and Separation Strategies

Fractional distillation: The primary separation method employs multi-stage fractional distillation to separate 4-tert-amylphenol from isomeric impurities and by-products [24]. Typical industrial distillation systems achieve product purities of 96-99.5% through careful column design and operation.

Crystallization processes: For high-purity applications, recrystallization from appropriate solvents (such as ether) can achieve exceptional purity levels [25]. This approach is particularly effective for separating dialkylated impurities with significantly different solubility characteristics.

Chemical treatment methods: Acid washing and chemical treatment procedures help remove certain impurities, particularly basic nitrogen-containing compounds and residual catalyst components [23]. These treatments must be carefully controlled to avoid product degradation or introduction of new impurities.

Quality Control and Analytical Methods

Gas chromatographic analysis: High-performance gas chromatography represents the standard analytical method for purity determination and impurity profiling [26]. Typical assay methods achieve detection limits of 0.1% for major impurities and enable comprehensive compositional analysis.

Spectroscopic characterization: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide definitive structural confirmation and can detect certain impurities not readily quantified by chromatographic methods [25].

Physical Description

PelletsLargeCrystals; PelletsLargeCrystals, Liquid

Color/Form

Colorless needles

XLogP3

Boiling Point

262.5 °C

Flash Point

232 °F (111 °C) (Open cup)

Density

0.962 at 20 °C/4 °C

LogP

Melting Point

95.0 °C

94-95 °C

UNII

Related CAS

53404-18-5 (mono-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 230 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 225 of 230 companies with hazard statement code(s):;

H302 (49.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (41.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (98.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (36.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (50.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H410 (12.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (56.89%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.00X10-3 mm Hg at 25 °C (ext)

Pictograms

Corrosive;Irritant;Environmental Hazard

Impurities

Other CAS

Associated Chemicals

p-tert-Amylphenol sodium salt; 31366-95-7

Wikipedia

Use Classification

Methods of Manufacturing

p-tert-Amylphenol (PTAP) or 4-(1,1-dimethylpropyl)phenol is commercially produced by the alkylation of phenol with isoamylene under acidic catalysis. Isoamylene is a mixture of 2-methyl-1-butene and 2-methyl-2-butene, which is produced by dehydration of the corresponding alcohol or backcracking of the corresponding methyl ether ... 4-tert-Amylphenol is purified to its typical assay of by fractional distillation.

Condensation of tert-pentanol with phenol with aluminum chloride catalyst.

General Manufacturing Information

All other chemical product and preparation manufacturing

Phenol, 4-(1,1-dimethylpropyl)-: ACTIVE

Commercially produced by the alkylation of phenol with isoamylene under acidic catalysis.

Clinical Laboratory Methods

Dates

4-tert-Pentylphenoxyalkyl derivatives - Histamine H

Dorota Łażewska, Agnieszka Olejarz-Maciej, Maria Kaleta, Marek Bajda, Agata Siwek, Tadeusz Karcz, Agata Doroz-Płonka, Urszula Cichoń, Kamil Kuder, Katarzyna Kieć-KononowiczPMID: 30404719 DOI: 10.1016/j.bmcl.2018.10.048

Abstract

The synthesis and biological activity of 4-tert-pentylphenoxypropyl derivatives are described in this manuscript. All compounds (except one) showed human histamine Hreceptor affinity with K

values below 760 nM. The inhibitory activity toward human monoamine oxidase B (hMAO B) was evaluated using a fluorometric Amplex-Red assay, and most of the compounds were effective in the submicromolar range. Among them, 1-(3-(4-tert-pPentylphenoxy)propyl)pyrrolidine (5) exhibited hMAO B inhibitory activity with an IC

value of 4.5 nM. In addition, hMAO B inhibition by 5 was shown to be non-competitive and reversible. Further, recently described potent histamine H

receptor ligands - 4-tert-pentylphenoxyalkyl derivatives (with a 4-8 carbon spacer) - were evaluated for hMAO B inhibitory activity, and some of them displayed activity in the submicromolar range. Selected compounds were also tested for human MAO A (hMAO A) inhibitory potencies and exhibited no activity. Moreover, molecular modeling studies were carried out for tested compounds to explain their molecular mechanism of hMAO B inhibition and the selectivity of compounds for hMAO B over hMAO A.

Novel mechanisms of biotransformation of p-tert-amylphenol by bacteria and fungi with special degradation abilities and simultaneous detoxification of the disinfectant

Rabea Schlueter, Anja Röder, Nadine Czekalski, Daniel Gliesche, Annett Mikolasch, Frieder SchauerPMID: 24158734 DOI: 10.1007/s00253-013-5312-0

Abstract

The compound p-tert-amylphenol (p-(1,1-dimethylpropyl)phenol) is a widely used disinfectant belonging to the group of short branched-chain alkylphenols. It is produced in or imported into the USA with more than one million pounds per year and can be found in the environment in surface water, sediments, and soil. We have investigated for the first time the biotransformation of this disinfectant and the accumulation of metabolites by five bacterial strains, three yeast strains, and three filamentous fungi, selected because of their ability to transform either aromatic or branched-chain compounds. Of the 11 microorganisms tested, one yeast strain and three bacteria could not transform the disinfectant despite of a very low concentration applied (0.005%). None of the other seven organisms was able to degrade the short branched alkyl chain of p-tert-amylphenol. However, two yeast strains, two filamentous fungi, and two bacterial strains attacked the aromatic ring system of the disinfectant via the hydroxylated intermediate 4-(1,1-dimethyl-propyl)-benzene-1,2-diol resulting in two hitherto unknown ring fission products with pyran and furan structures, 4-(1,1-dimethyl-propyl)-6-oxo-6-H-pyran-2-carboxylic acid and 2-[3-(1,1-dimethyl-propyl)-5-oxo-2H-furan-2-yl]acetic acid. While the disinfectant was toxic to the organisms applied, one of the ring cleavage products was not. Thus, a detoxification of the disinfectant was achieved by ring cleavage. Furthermore, one filamentous fungus formed sugar conjugates with p-tert-amylphenol as another mechanism of detoxification of toxic environmental pollutants. With this work, we can also contribute to the allocation of unknown chemical compounds within environmental samples to their parent compounds.Test concentration setting for fish in vivo endocrine screening assays

James R Wheeler, Grace H Panter, Lennart Weltje, Karen L Thorpe, Organization for Economic Co-operation and Development, United States Environmental Protection AgencyPMID: 23481302 DOI: 10.1016/j.chemosphere.2013.01.102

Abstract

Fish in vivo screening methods to detect endocrine active substances, specifically interacting with the hypothalamic-pituitary-gonadal axis, have been developed by both the Organization for Economic Co-operation and Development (OECD) and United States Environmental Protection Agency (US-EPA). In application of these methods, i.e. regulatory testing, this paper provides a proposal on the setting of test concentrations using all available acute and chronic data and also discusses the importance of avoiding the confounding effects of systemic toxicity on endocrine endpoints. This guidance is aimed at reducing the number of false positives and subsequently the number of inappropriate definitive vertebrate studies potentially triggered by effects consequent to systemic, rather than endocrine, toxicity. At the same time it provides a pragmatic approach that maximizes the probability of detecting an effect, if it exists, thus limiting the potential for false negative outcomes.Single-laboratory validation of a method for the determination of phenols and phenates in disinfectant formulations by liquid chromatography with UV detection

Tommy Phillips, Adrian Burns, Kenneth McManus, Warren BontoyanPMID: 20629411 DOI:

Abstract

A single-laboratory validation study was conducted for an LC method using UV detection for the simultaneous determination of the active ingredients o-phenylphenol (OPP), p-tert-amylphenol (PTAP), and o-benzyl-p-chlorophenol (OBPCP) in disinfectant formulations. Samples were extracted, the extracts diluted with acidified methanol, and the active ingredients separated by LC with a gradient mobile phase and quantified by using UV detection at 285 nm. For each active ingredient, the RSD was < or = 3.7%, and the intermediate reproducibility was < or = 3.4%. The active ingredient content of the spiked samples analyzed in this study ranged from 0.075 to 10.1% for the individual phenol active ingredients. The average recovery ranges were 86.7-104.9, 82.8-115.6, and 91.6-114.7% for the active ingredients OPP, PTAP, and OBPCP, respectively, for the concentration range of 0.075-10.1%. This method, with a relatively short chromatographic run time (about 15 min), proved to be reliable and convenient for analyses of products or samples containing all or a combination of these phenol active ingredients.Effects of a weak oestrogenic active chemical (4-tert-pentylphenol) on pair-breeding and F1 development in the fathead minnow (Pimephales promelas)

G H Panter, T H Hutchinson, K S Hurd, J Bamforth, R D Stanley, J R Wheeler, C R TylerPMID: 20106537 DOI: 10.1016/j.aquatox.2009.12.019

Abstract

A fish full life-cycle (FFLC) is the most comprehensive test to determine reproductive toxicity of chemicals to fish and this is likely to apply equally to endocrine active chemicals (EACs). However, FFLC tests use large numbers of animals, are expensive and time consuming. Alternative chronic tests, to the FFLC, potentially include sensitive life-stage windows of effect, such as sexual differentiation, early gonadal development and reproduction. In this paper, a fish pair-breeding study was applied to assess the biological effects of a weak environmental oestrogen, 4-tert-pentylphenol (4TPP), on reproduction and subsequent development of the F1 generation. The results of this study were then compared with the results for a published FFLC study, with this chemical. Fathead minnows (Pimephales promelas) were held in pairs and their reproductive performance assessed over two concurrent 21-day periods, the first without exposure to the test chemical, followed by the second with exposure to the test chemical, in a flow-through system at 25+/-1 degrees C. Embryos from two pairs, per treatment, were subsequently grown up in clean water until 90 days post-hatch to assess developmental effects of the parental exposure on the F1 generation. Nominal (measured geometric mean, time weighted) test concentrations of 4TPP were 56 (48), 180 (173) and 560 (570) microg l(-1). A significant decrease in fecundity was observed in all 4TPP exposed fish (mean number of eggs spawned per pair and number of spawns per pair) when compared to the solvent control. Vitellogenin (VTG) was significantly elevated in F0 males exposed to 560 microg 4TPPl(-1). Somatic endpoints, secondary sexual characteristics (SSC) and gonadosomatic index (GSI) were not affected by the 4TPP exposure. In the F1 generation, there were no treatment-related effects on hatching success, survival, growth, SSC or GSI. Histological examination of the gonads of the F1 fish revealed no treatment-related effects on sex ratio, sexual differentiation or sexual development. However, plasma VTG concentrations were significantly elevated in F1 male fish, derived from parents that had previously been exposed to 4TPP at concentrations of > or = 180 microg l(-1). These data show that the reproductive performance test is suitable for detecting weak environmental oestrogenic chemicals and that exposure of adult fish to oestrogens can result in altered biomarker expression (VTG) of the F1 generation. Our findings indicate that the reproductive performance test was as sensitive for detecting effects on reproduction when compared with a published FFLC test for 4TPP.In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines

Maria Davoren, Andrew M FogartyPMID: 16678383 DOI: 10.1016/j.tiv.2006.03.005

Abstract

The cytotoxicity of three biocidal agents frequently employed as active ingredients in phenolic-based disinfectants, were evaluated in three established fish cell lines (EPC, CHSE and RTG-2). Cell viability was assessed using two fluorescent indicator dyes, Alamar Blue for metabolism and neutral red for lysosomal activity. Total protein content was also quantified as a measure of cell detachment. In order to evaluate the sensitivity of the cell cultures, the results obtained were compared with toxicity data obtained from a previous study with the same three compounds and the in vivo lethality test with rainbow trout. Results from this study established that each of the three cell lines ranked the tested chemicals in the same order of toxicity as the in vivo test; however, the cell cultures were found to be an order of magnitude less sensitive than whole fish studies with the same compounds. The chemical sodium o-benzyl-p-chlorophenol was consistently ranked the most toxic of the tested compounds with each cell line and the endpoints employed. The rank order of toxicity was always sodium o-benzyl-p-chlorophenol > sodium p-tertiary amylphenol > sodium o-phenylphenol. The EPC cells were found to be the most sensitive cell line tested based on Alamar Blue IC(50) data, and the Alamar Blue assay was consistently found to be the most sensitive endpoint of the three cytotoxicity assays employed.Cleaning validation 1: development and validation of a chromatographic method for the detection of traces of LpHse detergent

José Zayas, Héctor Colón, Omar Garced, Leyda M RamosPMID: 16406440 DOI: 10.1016/j.jpba.2005.10.049

Abstract

A high performance liquid chromatography (HPLC) method for the detection of traces of LpHse (4-tert-amylphenol and 2-phenylphenol) has been developed and validated. The method was shown to be linear in the range from 0.5 to 10.00 ppm in solution. The method was also shown to be accurate with a recovery of up to 95% by area response for amylphenol and up to 94% by area response for phenylphenol from metal surfaces (4''x4'' un-polished 304 stainless steel plates) by means of swab material. The reproducibility of the method was determined to be 1.61% by area response and 1.52% by height response for amylphenol and 5.40% by area response and 13.77% by height response for phenylphenol from solutions reported as the pooled relative standard deviation. The developed method was also shown to be rugged by comparisons of different preparations by different analysts. The limit of detection was established to be 0.076 ppm by peak area, 0.079 ppm by peak height for amylphenol and 0.34 ppm by peak area, 0.82 ppm by peak height for phenylphenol from solution, and 1.77 ppb by peak area, 1.23 ppm by peak height for amylphenol and 1.23 ppm by peak area, 1.44 ppm by peak height for phenylphenol from recovery from metal studies. The limit of quantitation was established to be 0.25 ppm by peak area, 0.26 ppm by peak height for amylphenol and 1.14 ppm by peak area, 2.73 ppm by peak height for phenylphenol from solution, and 3.89 ppm by peak area, 4.11 ppm by peak height for amylphenol and 4.11 ppm by peak area, 4.79 ppm by peak height for phenylphenol from recovery from metal plates studies. This method can be employed to determine the presence of LpHse residues in cleaned equipments where the detergent was used.Development of chronic tests for endocrine active chemicals. Part 1. An extended fish early-life stage test for oestrogenic active chemicals in the fathead minnow (Pimephales promelas)

G H Panter, T H Hutchinson, K S Hurd, J Bamforth, R D Stanley, S Duffell, A Hargreaves, S Gimeno, C R TylerPMID: 16483677 DOI: 10.1016/j.aquatox.2006.01.004

Abstract

An extended early-life stage test (based on OECD test guideline 210) was developed to allow the evaluation of a weak environmental oestrogen, 4-tert-pentyphenol (4TPP), on sexual differentiation and gonadal development. Fathead minnow (Pimephales promelas) embryos were exposed to three concentrations of 4TPP (56, 180 and 560 microg l(-1)) in a flow-through system, at 25+/-1 degrees C, for <107 days post-hatch (dph). In addition, some embryos were exposed to 180 microg 4TPPl(-1) until 30 or 60 dph, after which they were exposed to dilution water only until 107 dph. At 30, 60 and 107 dph fish were evaluated for growth and gonadal development (via histology), and at 107 dph fish were also evaluated for secondary sexual characteristics (SSC), gonadosomatic index (GSI) and plasma vitellogenin (VTG). There were no effects of 4TPP on hatching success or survival, however, there was a delay in the time taken for embryos to hatch (560 microg 4TPPl(-1)). No treatment-related effects were observed on fish growth, with the exception of at 107 dph when the condition factor in female fish was reduced in all 4TPP continuous exposure treatments. Plasma VTG was only elevated in female fish exposed to 180 microg 4TPPl(-1) and inhibition of gonadal growth (GSI) occurred only in females exposed to 560 microg 4TPPl(-1). Histological examination of the gonads revealed delays and disruption in male sexual differentiation and development (180 microg 4TPPl(-1)) and no testicular tissue was observed in any fish exposed to 560 microg 4TPPl(-1). Mixed gonads (predominately testes with a scattering of primary oocytes) were present in fish exposed to all doses of 180 microg 4TPPl(-1) at 107 dph. Feminisation of the reproductive ducts (formation of an ovarian like cavity) occurred in the testis of all males exposed to 180 microg l(-1), regardless of length of 4TPP exposure. Results indicate that the period of 30-60 dph appears to be the sensitive window for disruption of formation of the reproductive duct and this effect is not reversible when the fish are transferred to dilution water. The data also show that this integrative test is suitable for the detection of a weak environmental oestrogen and comparisons of these results with that of a fish full life-cycle, in medaka, indicate that this test could be a suitable surrogate for a fish full life-cycle.Effects of 4-tert-pentylphenol on the gene expression of P450 11beta-hydroxylase in the gonad of medaka (Oryzias latipes)

Hirofumi Yokota, Tatsuo Abe, Makoto Nakai, Hidekazu Murakami, Chizumi Eto, Yoshikuni YakabePMID: 15642637 DOI: 10.1016/j.aquatox.2004.10.017

Abstract

Alkylphenols including 4-tert-pentylphenol (4-PP) have been shown to alter sexual differentiation in fish due to their estrogenic properties. Medaka (Oryzias latipes) is so sensitive to these substances because morphological sex reversal and testis-ova induction are well developed in the exposed males. However, little work has been done to characterize the molecular effects of estrogenic substances on the morphological and gonadal feminization in male fish. Cytochrome P450 11beta-hydroxylase (P450(11beta)) is a key steroidogenic enzyme in production of 11-ketotestosterone which is the predominant androgen in male fish. In this study, we cloned a cDNA encoding medaka testicular P450(11beta), and then investigated the gene expression of P450(11beta) in the testes of genetically male medaka exposed to 4-PP. The cDNA contains 1740 nucleotides that encode a protein of 543 amino acids, which shares 68.9% and 73.4% homology with testicular P450(11beta)s from Japanese eel (Anguilla japonica) and rainbow trout (Oncorhynchus mykiss), respectively. HeLa cells transfected with an expression vector containing the open reading frame of medaka P450(11beta) cDNA showed 11beta-hydroxylating activity in the presence of exogenous testosterone. Analysis of tissue distribution by RT-PCR showed great abundance of P450(11beta) mRNA in testis. In the partial life-cycle exposure with 4-PP, morphologically sex-reversal was observed in XY medaka exposed to 4-PP concentrations of > or =238 microg/L. Furthermore, exposure to 4-PP completely inhibited P450(11beta) mRNA expression in the gonads of sex-reversed XY fish at 60-day posthatch. These results suggest that xeno-estrogen 4-PP may have inhibitory effects on the synthesis of testicular 11-oxygenated androgens through downregulation of P450(11beta) expression in the genetically male fish.Inactivation of surrogate coronaviruses on hard surfaces by health care germicides

Rachel L Hulkower, Lisa M Casanova, William A Rutala, David J Weber, Mark D SobseyPMID: 21256627 DOI: 10.1016/j.ajic.2010.08.011

Abstract

In the 2003 severe acute respiratory syndrome outbreak, finding viral nucleic acids on hospital surfaces suggested surfaces could play a role in spread in health care environments. Surface disinfection may interrupt transmission, but few data exist on the effectiveness of health care germicides against coronaviruses on surfaces.The efficacy of health care germicides against 2 surrogate coronaviruses, mouse hepatitis virus (MHV) and transmissible gastroenteritis virus (TGEV), was tested using the quantitative carrier method on stainless steel surfaces. Germicides were o-phenylphenol/p-tertiary amylphenol) (a phenolic), 70% ethanol, 1:100 sodium hypochlorite, ortho-phthalaldehyde (OPA), instant hand sanitizer (62% ethanol), and hand sanitizing spray (71% ethanol).

After 1-minute contact time, for TGEV, there was a log(10) reduction factor of 3.2 for 70% ethanol, 2.0 for phenolic, 2.3 for OPA, 0.35 for 1:100 hypochlorite, 4.0 for 62% ethanol, and 3.5 for 71% ethanol. For MHV, log(10) reduction factors were 3.9 for 70% ethanol, 1.3 for phenolic, 1.7 for OPA, 0.62 for 1:100 hypochlorite, 2.7 for 62% ethanol, and 2.0 for 71% ethanol.

Only ethanol reduced infectivity of the 2 coronaviruses by >3-log(10) after 1 minute. Germicides must be chosen carefully to ensure they are effective against viruses such as severe acute respiratory syndrome coronavirus.